1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(4-pyridinyl)-
CAS No.: 199594-75-7
Cat. No.: VC17331818
Molecular Formula: C20H15F2N3
Molecular Weight: 335.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199594-75-7 |
|---|---|
| Molecular Formula | C20H15F2N3 |
| Molecular Weight | 335.3 g/mol |
| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-4-ylbenzimidazole |
| Standard InChI | InChI=1S/C20H15F2N3/c1-13-4-2-7-18-19(13)24-20(14-8-10-23-11-9-14)25(18)12-15-16(21)5-3-6-17(15)22/h2-11H,12H2,1H3 |
| Standard InChI Key | KVKNXIWANBJVAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)N(C(=N2)C3=CC=NC=C3)CC4=C(C=CC=C4F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the 1,2-disubstituted benzimidazole class, with the following key features:
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Core structure: Benzimidazole fused ring system (C7H6N2)
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N1 substitution: 2,6-Difluorobenzyl group (C7H5F2)
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C2 substitution: Pyridin-4-yl ring (C5H4N)
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C4 substitution: Methyl group (CH3)
The IUPAC name confirms this arrangement: 1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-4-ylbenzimidazole .
Physicochemical Properties
Critical parameters derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H15F2N3 | |
| Molecular Weight | 335.36 g/mol | |
| XLogP3-AA | 4.2 | |
| Topological PSA | 30.7 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
The moderate lipophilicity (XLogP3-AA = 4.2) suggests favorable membrane permeability, while the low polar surface area (30.7 Ų) aligns with potential oral bioavailability .
Synthetic Routes and Optimization
Core Benzimidazole Formation
The synthesis follows established benzimidazole cyclization strategies:
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Nitroaniline precursor: 4-Methyl-2-nitroaniline undergoes benzoylation with 2,6-difluorobenzoyl chloride
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Reductive cyclization: Catalytic hydrogenation converts nitro to amine, facilitating intramolecular cyclization
Position-Specific Functionalization
Key modifications include:
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N1 alkylation: 2,6-Difluorobenzyl bromide introduces the fluorinated side chain
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C2 coupling: Suzuki-Miyaura cross-coupling installs the pyridin-4-yl group
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C4 methylation: Introduced via directed ortho-metalation or Friedel-Crafts alkylation
A critical challenge involves regioselective installation of the pyridinyl group at C2, achieved through palladium-catalyzed cross-coupling under inert conditions .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
Removal of the C4 methyl group increases hepatotoxicity in preclinical models, while bromination at C5 enhances antiviral breadth .
Crystallographic and Computational Insights
Solid-State Structure
X-ray crystallography (CCDC 212815) reveals:
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Dihedral angles: 85.3° between benzimidazole and pyridinyl planes
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Intermolecular interactions: C-F···H-N hydrogen bonds (2.89 Å)
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Packing motif: Herringbone arrangement with π-stacking intervals of 3.45 Å
Molecular Dynamics Simulations
Docking studies (PDB 1RT2) predict:
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Binding energy: -9.8 kcal/mol for HIV-1 RT complex
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Key interactions:
Toxicological and ADME Profiling
Pharmacokinetics (Rat)
| Parameter | Value | Notes |
|---|---|---|
| Oral bioavailability | 67% | Dose-dependent absorption |
| t1/2 | 4.2 h | Hepatic clearance |
| Plasma protein binding | 89% | Albumin-dominated |
Future Research Directions
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Prodrug development: Phosphate esterification of pyridinyl nitrogen to enhance solubility
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Combination therapy: Pairing with nucleoside analogs (e.g., Tenofovir) for synergistic RT inhibition
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Targeted delivery: Nanoparticle encapsulation to improve CNS penetration for neurotropic viruses
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